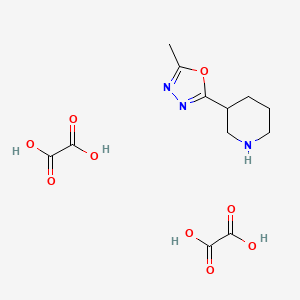

2-Methyl-5-(piperidin-3-yl)-1,3,4-oxadiazole dioxalate

Description

2-Methyl-5-(piperidin-3-yl)-1,3,4-oxadiazole dioxalate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 2 and a piperidin-3-yl group at position 4. The dioxalate salt form enhances its aqueous solubility, making it more suitable for pharmaceutical or agrochemical applications . The piperidine moiety introduces conformational flexibility and basicity, which may influence receptor binding or pharmacokinetic properties compared to aromatic substituents like pyridine .

Properties

IUPAC Name |

2-methyl-5-piperidin-3-yl-1,3,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2C2H2O4/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;2*3-1(4)2(5)6/h7,9H,2-5H2,1H3;2*(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYQDBYHRNIMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCCNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-3-yl)-1,3,4-oxadiazole dioxalate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-3-yl)-1,3,4-oxadiazole dioxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the oxadiazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been shown to possess potent antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli . The synthesis of novel derivatives has led to compounds with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 9.00 ± 4.12 | |

| Compound B | Antifungal | 5.0 - 8.9 |

Anti-inflammatory Properties

Compounds based on the oxadiazole structure have demonstrated anti-inflammatory activity. Studies have shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, one derivative exhibited an IC50 value of 0.140 μM for COX-1 and 0.007 μM for COX-2, indicating strong anti-inflammatory potential .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes linked to metabolic disorders. Notably, some derivatives have shown promising results against α-glucosidase and butyrylcholinesterase, which are relevant in the management of diabetes and Alzheimer's disease, respectively .

| Enzyme | Inhibitory Activity | IC50 (µg/mL) | Reference |

|---|---|---|---|

| α-glucosidase | Strong Inhibition | 17.11 ± 0.02 | |

| Butyrylcholinesterase | Moderate Inhibition | Not specified |

Anticancer Potential

The oxadiazole derivatives have also been explored for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

- Antibacterial Efficacy : A study synthesized a series of novel oxadiazole derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The results indicated that certain compounds had MIC values lower than those of established antibiotics .

- Enzyme Inhibition : Another research effort focused on evaluating the enzyme inhibitory activities of synthesized oxadiazole compounds against cholinesterases and α-glucosidase. The findings revealed that some derivatives outperformed standard inhibitors in terms of potency .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-3-yl)-1,3,4-oxadiazole dioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Fungicidal and Herbicidal Activity

1,3,4-Oxadiazole derivatives with thioether substituents (e.g., compound 5g in ) exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, attributed to interactions with succinate dehydrogenase (SDH) . While the target compound lacks a thioether group, its piperidine moiety may interact differently with SDH or other fungal targets.

Enzyme Inhibition

Compounds with multiple heterocyclic rings (e.g., oxadiazole-triazole hybrids) show potent tyrosinase inhibition, with 7c () being the most active. The target compound’s single oxadiazole ring and piperidine group likely reduce tyrosinase affinity but may target other enzymes, such as monoamine oxidases, due to the piperidine’s similarity to neurotransmitter structures .

Physicochemical Properties

| Property | This compound | 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole |

|---|---|---|

| Solubility | High (dioxalate salt) | Moderate (free base) |

| Basicity (pKa) | ~9.5 (piperidine nitrogen) | ~5.0 (pyridine nitrogen) |

| LogP | ~1.8 (estimated) | ~1.2 |

Implications : The dioxalate salt improves solubility for formulation, while the piperidine group increases basicity, favoring ionized forms at physiological pH .

Research Findings and Hypotheses

- Agrochemical Potential: Based on , the methyl-oxadiazole core is critical for pesticidal activity. The target compound’s piperidine group may enhance soil persistence or systemic distribution compared to pyridine analogs .

- Pharmacological Applications : Piperidine-containing compounds often exhibit CNS activity. The target compound could be explored for neurological targets, leveraging its structural similarity to piperidine-based drugs .

Biological Activity

2-Methyl-5-(piperidin-3-yl)-1,3,4-oxadiazole dioxalate is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate oxadiazole precursors. The method often includes various chemical modifications to enhance biological activity and solubility.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Methyl-5-(piperidin-3-yl)-1,3,4-oxadiazole have shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. In a comparative study, some derivatives demonstrated IC50 values lower than established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | |

| Doxorubicin | MCF-7 | 10.38 | |

| 5a-b derivatives | MDA-MB-231 | <2.78 |

2. Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain compounds exhibit activity against Mycobacterium tuberculosis strains, suggesting potential as anti-tuberculosis agents .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and metabolic disorders. For example, oxadiazole derivatives have been noted for their inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer biology .

Case Studies

Several studies highlight the efficacy of oxadiazole derivatives:

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of various oxadiazole derivatives against hepatocellular carcinoma (HCC) cells. Compounds with structural similarities to 2-Methyl-5-(piperidin-3-yl)-1,3,4-oxadiazole showed significant anti-proliferative activity with IC50 values comparable to standard treatments .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial potential of oxadiazoles against resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives could inhibit bacterial growth effectively .

Q & A

Q. What are the optimized synthetic routes for 2-methyl-5-(piperidin-3-yl)-1,3,4-oxadiazole dioxalate, and how can purity be maximized?

The synthesis typically involves cyclization of acylhydrazide precursors or coupling reactions between substituted oxadiazoles and piperidine derivatives. For example, oxadiazole rings can be formed via dehydrative cyclization using reagents like POCl₃ or PCl₅ under reflux conditions . Yield optimization requires precise stoichiometric control, temperature modulation (e.g., 60–120°C), and inert atmospheres to prevent side reactions. Post-synthesis purification via silica-gel chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves purity. Structural confirmation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- ¹H NMR : Focus on signals for the oxadiazole ring (δ 8.5–9.5 ppm for aromatic protons) and piperidinyl N-H (δ 1.5–2.5 ppm). Splitting patterns confirm substitution positions .

- ¹³C NMR : Peaks at δ 160–170 ppm indicate oxadiazole carbons, while piperidine carbons appear at δ 20–50 ppm .

- HRMS : Exact mass matching within 1–2 ppm ensures molecular formula accuracy .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) validate the oxadiazole core .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (typically >200°C for oxadiazoles) .

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products under controlled irradiation .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding affinities and mechanism of action?

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., thymidine phosphorylase for anticancer activity). Prioritize hydrogen bonding with oxadiazole’s N and O atoms and hydrophobic interactions with the piperidine ring .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in reported biological activity data?

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify potency variations .

- Assay Validation : Replicate experiments under standardized conditions (e.g., ATP-based viability assays for cytotoxicity) .

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., pyridine or pyrrolidine-substituted oxadiazoles) to isolate substituent-specific effects .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?

- LC-MS/MS : Use a C18 column with mobile phases (0.1% formic acid in acetonitrile/water) and MRM transitions for sensitive detection (LOD <1 ng/mL) .

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor metabolite formation via UPLC-QTOF .

Q. How does the dioxalate counterion influence solubility and pharmacokinetics?

- Solubility Testing : Compare free base vs. dioxalate salt in PBS (pH 7.4) and simulated gastric fluid. Dioxalate typically enhances aqueous solubility via salt formation .

- Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption; logP values <3 favor passive diffusion .

Methodological Challenges

Q. What strategies mitigate synthetic byproducts during oxadiazole formation?

- Intermediate Trapping : Use scavengers like molecular sieves to absorb water during cyclization .

- HPLC-Guided Purification : Identify and isolate side products (e.g., open-chain hydrazides) with reverse-phase columns .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. What safety protocols are critical for handling this compound in vitro and in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.